(R)-1-(3-Methoxyphenyl)pentan-1-amine

Calcium-sensing receptor (CaSR) Calcimimetic Stereoselectivity

(R)-1-(3-Methoxyphenyl)pentan-1-amine (CAS 1213401-79-6), systematically named (1R)-1-(3-methoxyphenyl)pentan-1-amine or benzenemethanamine, α-butyl-3-methoxy-, (αR)-, is a chiral primary amine with molecular formula C₁₂H₁₉NO and molecular weight 193.29 g/mol. It belongs to the arylalkylamine class, characterized by a 3-methoxyphenyl group attached to the α-carbon of a pentan-1-amine chain bearing a defined (R) absolute configuration at the stereogenic center.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B12971420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Methoxyphenyl)pentan-1-amine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=CC=C1)OC)N
InChIInChI=1S/C12H19NO/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m1/s1
InChIKeySHDKSGUSORKGEI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Methoxyphenyl)pentan-1-amine – Chiral Arylamine Building Block for Calcium-Sensing Receptor Modulator Synthesis


(R)-1-(3-Methoxyphenyl)pentan-1-amine (CAS 1213401-79-6), systematically named (1R)-1-(3-methoxyphenyl)pentan-1-amine or benzenemethanamine, α-butyl-3-methoxy-, (αR)-, is a chiral primary amine with molecular formula C₁₂H₁₉NO and molecular weight 193.29 g/mol . It belongs to the arylalkylamine class, characterized by a 3-methoxyphenyl group attached to the α-carbon of a pentan-1-amine chain bearing a defined (R) absolute configuration at the stereogenic center . This compound serves as a chiral building block for synthesizing novel calcium-sensing receptor (CaSR) modulators, where the stereochemistry at the benzylic carbon critically determines pharmacological activity—a requirement well-established by the clinical development trajectory of calcimimetics such as NPS R-568 and cinacalcet [1].

Why (R)-1-(3-Methoxyphenyl)pentan-1-amine Cannot Be Substituted with the Racemate, S-Enantiomer, or Positional Isomers


In the arylalkylamine calcimimetic pharmacophore, the (R) absolute configuration at the benzylic stereocenter is not a minor structural detail—it is a decisive determinant of target engagement. The foundational structure–activity study by Nemeth et al. demonstrated that R enantiomers of phenylalkylamine CaSR modulators are 10- to 100-fold more potent than their S counterparts, with NPS S-568 showing no effect on parathyroid hormone secretion even at 1 µM, whereas NPS R-568 inhibited PTH secretion with an IC₅₀ of 27 ± 7 nM [1]. Beyond stereochemistry, the methoxy substitution position (3- vs 2- vs 4-) and the alkyl chain length (pentyl vs ethyl vs propyl) each independently modulate lipophilicity, membrane permeability, and metabolic stability—parameters that directly impact oral bioavailability and CYP2D6 liability profiles that plagued first-generation calcimimetics [2].

(R)-1-(3-Methoxyphenyl)pentan-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


R vs S Enantiomer: 10- to 100-Fold Stereoselectivity Advantage at the Calcium-Sensing Receptor

The (R) absolute configuration at the benzylic carbon is the single most consequential structural feature for CaSR-targeted activity. In the definitive 1998 PNAS study that established the arylalkylamine calcimimetic pharmacophore, Nemeth et al. reported that R enantiomers were 10- to 100-fold more potent than S enantiomers across the phenylalkylamine series [1]. The S enantiomer of NPS R-568 showed no inhibition of PTH secretion at concentrations as high as 1 µM, whereas the R enantiomer inhibited PTH secretion with an IC₅₀ of 27 ± 7 nM, with effects detectable at concentrations as low as 3 nM [1]. This stereochemical requirement was independently confirmed by Ferry et al., who demonstrated that NPS R-568 (1 µM) significantly stimulated the inositol phosphate response in rat oligodendrocytes, whereas the less potent stereoisomer NPS S-568 (1 µM) was without effect [2]. While this evidence is derived from the structurally related NPS R-568/S-568 pair (ethyl chain with N-(2-chlorophenylpropyl) substitution), the stereochemical determinant resides at the (R)-1-(3-methoxyphenyl)alkylamine core that is shared with the target compound, making this a Class-Level Inference applicable to all CaSR-targeted derivatives built from this chiral amine scaffold.

Calcium-sensing receptor (CaSR) Calcimimetic Stereoselectivity Parathyroid hormone (PTH)

Pentyl vs Ethyl Chain: +1.45 LogP Units Enhancing Lipophilicity for Lead Optimization

The five-carbon pentyl chain of the target compound confers substantially greater lipophilicity than the two-carbon ethyl chain of the clinically studied (R)-1-(3-methoxyphenyl)ethylamine intermediate. The target compound (R)-1-(3-methoxyphenyl)pentan-1-amine has a reported LogP of 2.95 , while published data for (R)-1-(3-methoxyphenyl)ethylamine records a LogP of 1.5 at 23 °C and pH 10.5 . This represents a ΔLogP of approximately 1.45, corresponding to a roughly 28-fold increase in octanol-water partition coefficient. The first-generation calcimimetic NPS R-568—built from the ethyl-chain (R)-1-(3-methoxyphenyl)ethylamine building block—suffered from critically low oral bioavailability (<5%) and extensive metabolism by polymorphic CYP2D6, limitations that drove the development of second-generation candidates with improved pharmacokinetic profiles [1]. While the pentyl-chain compound itself has not been profiled in published CaSR assays, the logP shift of 1.45 units represents a quantifiable, structure-based differentiation that enables medicinal chemists to systematically explore the lipophilicity–permeability–metabolic stability relationship in CaSR modulator lead optimization programs.

Lipophilicity LogP Alkyl chain SAR Membrane permeability ADME optimization

3-Methoxy vs 2-Methoxy Positional Isomer: Differentiated Lipophilicity and Hydrogen-Bonding Topology

The position of the methoxy substituent on the phenyl ring generates measurable differences in computed lipophilicity and electrostatic surface properties. (R)-1-(3-Methoxyphenyl)pentan-1-amine (meta-OCH₃) has a published LogP of 2.95 , while the ortho-methoxy positional isomer (R)-1-(2-methoxyphenyl)pentan-1-amine (CAS 1213010-11-7) has a PubChem-computed XLogP3-AA of 2.6 [1], yielding a ΔLogP of approximately 0.35. Although the topological polar surface area is identical for both isomers (35.3 Ų), the ortho-methoxy group introduces intramolecular hydrogen-bonding potential between the methoxy oxygen and the adjacent amine, altering the compound's conformational preferences and hydrogen-bond donor/acceptor presentation at biological targets. SAR studies on melatonin receptor ligands have systematically demonstrated that the 3-methoxy position yields maximum binding affinity compared to 2- and 4-substituted analogs, with the optimal alkyl chain length occurring at n=3 [2], highlighting that methoxy positional effects are generalizable across GPCR target families.

Positional isomer Methoxy substitution LogP Hydrogen bonding Receptor recognition

Benzylic vs Terminal Amine: ~1.4 pKa Unit Difference Affecting Protonation State at Physiological pH

The position of the primary amine relative to the aromatic ring creates a substantial difference in amine basicity between constitutional isomers of identical molecular formula. (R)-1-(3-Methoxyphenyl)pentan-1-amine, a benzylic amine, has a predicted pKa of 9.22 ± 0.10 . In contrast, the regioisomer 5-(3-methoxyphenyl)pentan-1-amine (CAS 154585-04-3), in which the amine is located at the terminal position of the pentyl chain (i.e., a simple aliphatic primary amine), is expected to have a pKa of approximately 10.6—typical for unhindered primary alkylamines [1]. This pKa difference of approximately 1.4 units means that at physiological pH (7.4), the benzylic amine is approximately 98.5% protonated while the terminal aliphatic amine would be >99.9% protonated—a difference in the neutral (free base) fraction of ~75-fold (1.5% vs <0.1%). The benzylic amine's lower basicity, arising from the electron-withdrawing inductive effect of the adjacent phenyl ring, directly impacts the compound's ability to cross biological membranes via passive diffusion, its susceptibility to amine oxidases, and its behavior in salt formation and formulation.

Amine basicity pKa Benzylic amine Regioisomer Protonation state

Enantiopure (R) Procurement: 98% Purity with Defined CAS vs Racemate at 95% with Distinct CAS

The (R)-enantiomer is commercially available as a discrete chemical entity with its own CAS registry number (1213401-79-6), supplied at 98% purity by Leyan (Shanghai皓鸿生物医药科技有限公司) , and also listed at 95% HPLC purity by ChemicalBook suppliers in bulk quantities up to 10 kg . In contrast, the racemic mixture 1-(3-methoxyphenyl)pentan-1-amine carries CAS 1249971-09-2 and is typically supplied at 95% purity from vendors such as Bidepharm . The S-enantiomer separately holds CAS 1010385-24-6. This discrete CAS-encoded identity for each stereochemical form enables unambiguous procurement, eliminates the risk of receiving a racemic or scalemic mixture, and supports regulatory-grade documentation for patent filings and IND-enabling studies. The 98% enantiopure specification for the (R)-form represents a 3-percentage-point purity advantage over the standard 95% racemate, reducing the impurity burden that must be characterized in downstream synthetic steps.

Enantiomeric purity Procurement specification CAS registry Quality control Chiral building block

Precedented Patented Enantioselective Synthesis: R-Enantiomer Accessible via Asymmetric Imine Reduction with >65% ee

A robust, patented enantioselective synthetic route exists for the (R)-arylalkylamine scaffold encompassing the target compound's core structure. U.S. Patent 5,648,541 (VanWagenen et al., assigned to NPS Pharmaceuticals) discloses a process for preparing R enantiomers of compounds where Ar is specifically 3-methoxyphenyl, using asymmetric reduction of prochiral imines with a chiral auxiliary/reducing agent complex [1]. The patent explicitly claims enantiomeric excess of the R enantiomer over the S enantiomer of greater than 65%, with preferred embodiments exceeding 40% ee and demonstrated results with (1R,2S)-(-)-N-methylephedrine as chiral auxiliary and lithium aluminum hydride as reducing agent [1]. The process directly targets the (R)-1-(3-methoxyphenyl)alkylamine intermediate that is the immediate synthetic precursor of calcimimetics including NPS R-568. This patent establishes both the synthetic feasibility and the industrial intellectual property framework for producing the (R)-enantiomer at scale, providing procurement confidence that the compound is backed by documented process chemistry rather than being a speculative catalog entry.

Asymmetric synthesis Chiral reduction Enantiomeric excess Patent coverage Process chemistry

(R)-1-(3-Methoxyphenyl)pentan-1-amine: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Extended-Chain CaSR Positive Allosteric Modulators with Improved Pharmacokinetic Profiles

This compound serves as the chiral amine building block for constructing novel CaSR positive allosteric modulators bearing a pentyl rather than ethyl spacer. The +1.45 LogP unit increase over the ethyl-chain analog provides a quantifiable lipophilicity handle for medicinal chemists seeking to overcome the <5% oral bioavailability that limited the clinical progression of NPS R-568 [1]. The (R) configuration is non-negotiable: the foundational PNAS study demonstrated 10- to 100-fold R/S potency differential, with the S enantiomer completely inactive at concentrations exceeding 37× the R-IC₅₀ [2]. Researchers can couple the free amine via reductive amination with diverse arylpropionaldehydes to generate focused libraries where both chain length and N-substituent are systematically explored. The 98% enantiopure specification, backed by the patented asymmetric reduction methodology claiming >65% ee [3], provides a defined starting point for SAR studies where stereochemical ambiguity would confound interpretation of pharmacological data.

Chiral Resolution Studies and Enantiomeric Excess Method Development

The discrete CAS numbers for (R)-enantiomer (1213401-79-6), (S)-enantiomer (1010385-24-6), and racemate (1249971-09-2) make this compound series an ideal system for developing and validating chiral HPLC, SFC, or capillary electrophoresis methods for enantiomeric excess determination [1]. The benzylic amine's pKa of 9.22 creates favorable chromatographic behavior—retention and peak shape are sensitive to mobile phase pH in the 7–10 range—that differs measurably from the terminal amine regioisomer 5-(3-methoxyphenyl)pentan-1-amine (pKa ~10.6), providing a built-in selectivity control [2]. Analytical laboratories supporting calcimimetic development programs can use this compound as a reference standard for method qualification, given its structural homology to the clinically validated (R)-1-(3-methoxyphenyl)ethylamine core found in NPS R-568 and tecalcet.

Positional Isomer Selectivity Profiling in GPCR Screening Cascades

The 3-methoxy vs 2-methoxy positional isomer pair—(R)-1-(3-methoxyphenyl)pentan-1-amine (LogP 2.95) and (R)-1-(2-methoxyphenyl)pentan-1-amine (XLogP3-AA 2.6)—provides a matched molecular pair with a ΔLogP of approximately 0.35 and distinct intramolecular hydrogen-bonding potential [1]. This pair can serve as probe compounds in GPCR selectivity panels to dissect whether methoxy position effects on receptor recognition are driven primarily by lipophilicity differences or by specific hydrogen-bonding interactions with receptor residues. Literature precedent from melatonin receptor SAR demonstrates that the 3-methoxy position confers maximum binding affinity among mono-methoxy positional isomers [2], establishing a cross-target rationale for prioritizing the meta-substituted compound in primary screening. Including both positional isomers in screening cascades enables computation of selectivity metrics (e.g., selectivity entropy) that inform lead series triage.

Salt Screening and Preformulation for Amine-Containing Drug Candidates

The benzylic amine pKa of 9.22 ± 0.10 differentiates this compound from simple alkylamines (pKa ~10.6) by approximately 1.4 units, corresponding to a 75-fold difference in free base fraction at pH 7.4 [1]. This pKa, combined with the LogP of 2.95, places the compound in a physicochemical space favorable for oral absorption according to established criteria (pKa < 10 for acceptable permeability at intestinal pH). Formulation scientists can use this compound as a model benzylic amine substrate for salt screening—evaluating hydrochloride, sulfate, phosphate, and besylate salt forms—and for assessing solid-state stability, hygroscopicity, and dissolution rate as a function of counterion. The availability of both free base (CAS 1213401-79-6) and hydrochloride salt (CAS 1864013-97-7) forms enables direct comparative preformulation profiling [2].

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